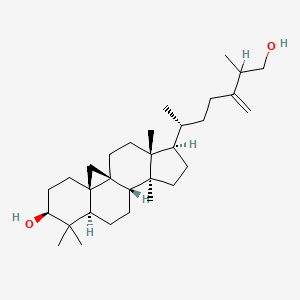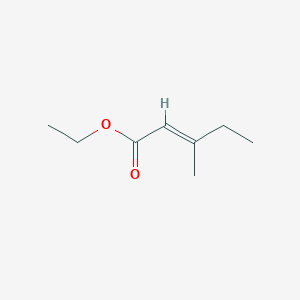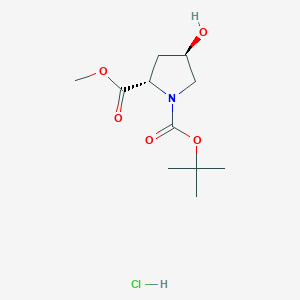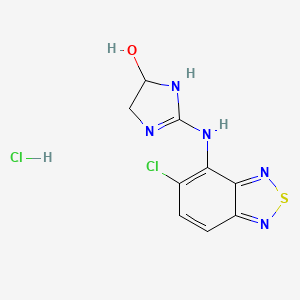
24-Methylenecycloartane-3beta,26-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 24-Methylenecycloartane-3beta,26-diol involves complex chemical processes. A notable method includes the acid-catalyzed isomerization of 24-methylenecycloartanol, which yields various isomers including cyclosadol and isocyclosadol among others, highlighting the phytochemical significance of these isomers (Shimizu et al., 1984). Additionally, a chemical method for the separation of 24-methylenecycloartanol from cycloartenol has been developed, demonstrating practicality for large-scale separation (Lee et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound is complex and contributes to its unique properties. Research on cycloartane-type triterpenes and saponins from various plants has helped elucidate the structural nuances of compounds similar to this compound, showcasing the diversity and complexity of these molecules (Yoshikawa et al., 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including isomerization and oxidation, which have been studied to understand its reactivity and transformation into other compounds. The biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides demonstrates the metabolic pathways that can alter the structure and function of such compounds (Akihisa et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments. Although specific studies on these properties are scarce, general research on cycloartane-type compounds provides insights into the physical characteristics that can be expected for this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, play a crucial role in the applications and handling of this compound. Studies on the microbial transformation of cycloartanol and 24-methylenecycloartanol reveal the chemical versatility and potential of these compounds for further chemical modifications (Wang et al., 1990).
Wissenschaftliche Forschungsanwendungen
Biotransformation : A study by Akihisa et al. (2006) investigated the biotransformation of cycloartane-type triterpenes, including 24-methylenecycloartanol, by the fungus Glomerella fusarioides. This research contributes to understanding the metabolic pathways and potential bioactive derivatives of such compounds (Akihisa et al., 2006).
Cytotoxicity : Shen et al. (2008) isolated cycloartane-type triterpenoids from the resinous exudates of Commiphora opobalsamum, assessing their cytotoxicity against human prostate tumor cell lines. These findings suggest potential applications in cancer therapy (Shen et al., 2008).
Insecticidal Activity : The leaf and fruit extracts of Trichilia pallida Swartz, containing compounds like 24-methylenecycloarta-3beta-26-diol, showed insecticidal activity against the tomato leafminer, Tuta absoluta. This indicates potential applications in agricultural pest control (Cunha et al., 2008).
Chemical Analysis and Separation : Research by Silva et al. (2005) on propolis from Teresina, Brazil, identified cycloartane triterpenoids including 24-methylenecycloartane-3b,26-diol. Such studies are crucial for chemical characterization and potential medicinal uses of natural products (Silva et al., 2005).
Angiogenesis Inhibition : Lee et al. (2012) discovered cycloartane-type triterpenes in Homonoia riparia with inhibitory effects on VEGF-induced angiogenesis, suggesting therapeutic potential in diseases involving abnormal angiogenesis (Lee et al., 2012).
Cancer Chemoprevention : A study by Kikuchi et al. (2007) on cycloartane-type triterpenoids revealed their inhibitory effects on Epstein-Barr virus early antigen activation and nitric oxide donors. This suggests applications in cancer chemoprevention (Kikuchi et al., 2007).
Wirkmechanismus
Target of Action
24-Methylenecycloartane-3beta,26-diol is a natural product
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Understanding the compound’s interaction with its targets and any resulting changes requires further investigation.
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-7-hydroxy-6-methyl-5-methylideneheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3/t21-,22?,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNLYSDSXGHFE-FOFJNXILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)




![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)